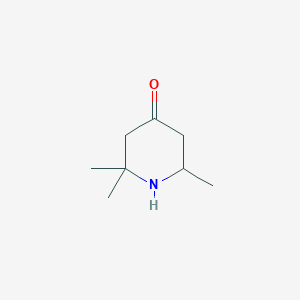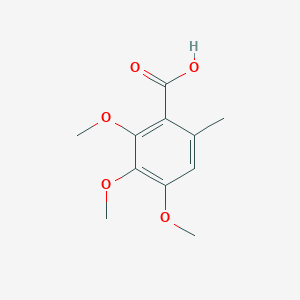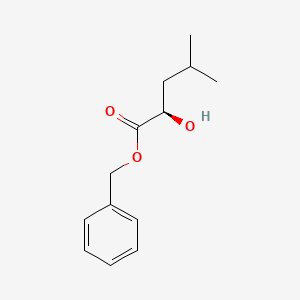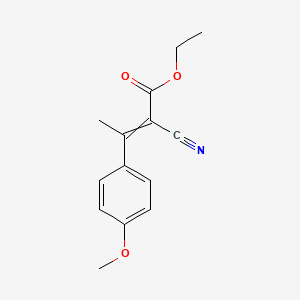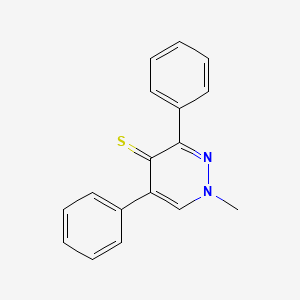![molecular formula C10H13N3O B8705595 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol](/img/structure/B8705595.png)
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol
描述
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol is a heterocyclic compound that features an imidazo[5,4-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[5,4-b]pyridine ring . The reaction conditions often include the use of a catalyst such as palladium on carbon or Raney nickel, and the reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazo[5,4-b]pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the imidazo[5,4-b]pyridine ring .
科学研究应用
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol has several scientific research applications:
作用机制
The mechanism of action of 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but with different heteroatoms.
Triazolopyridines: These compounds contain an additional nitrogen atom in the ring system, leading to different chemical properties.
Uniqueness
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of the hydroxypropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H13N3O/c1-13-9(5-3-7-14)12-8-4-2-6-11-10(8)13/h2,4,6,14H,3,5,7H2,1H3 |
InChI 键 |
CWHKBPJZDDJYRX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC2=C1N=CC=C2)CCCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-1-phenyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8705512.png)
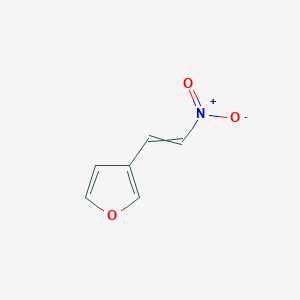
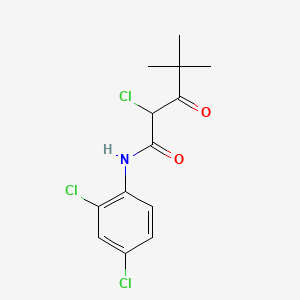

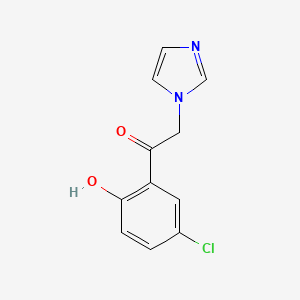
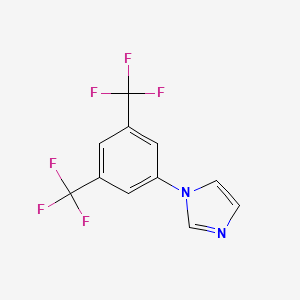

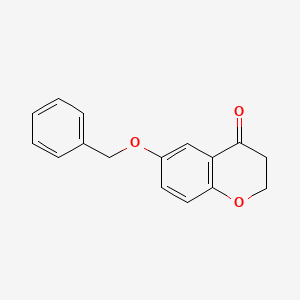
![1-[(2-methoxyethoxy)methoxy]-4-nitroBenzene](/img/structure/B8705581.png)
